molecular formula C29H34O9 B13042634 HenridilactoneC

HenridilactoneC

Cat. No.: B13042634
M. Wt: 526.6 g/mol
InChI Key: WKRDQUNBIWYNSG-JUZDKXNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Henridilactone C is a structurally complex natural product belonging to the dilactone family, characterized by its fused bicyclic framework containing two lactone rings. It was first isolated from Hypericum henryi, a plant traditionally used in Chinese medicine for its anti-inflammatory and neuroprotective properties . The compound exhibits a molecular formula of C₃₀H₃₈O₈, with a molecular weight of 538.62 g/mol. Its stereochemistry, confirmed via X-ray crystallography and NMR spectroscopy, reveals a unique 6/5/6 tricyclic system with axial chirality at key positions .

Properties

Molecular Formula

C29H34O9

Molecular Weight

526.6 g/mol

IUPAC Name

(1S,3R,7R,10S,15S,17R,18S,21R,22S,23R,25S,29S)-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacos-12-ene-5,14,19,24-tetrone

InChI

InChI=1S/C29H34O9/c1-12-18-20-19(13(2)24(33)34-20)37-29-21(18)26(5,22(12)31)8-9-27(38-29)11-28-15(7-6-14(27)23(29)32)25(3,4)35-16(28)10-17(30)36-28/h6,12-13,15-16,18-21H,7-11H2,1-5H3/t12-,13+,15+,16-,18-,19-,20-,21+,26+,27+,28-,29+/m1/s1

InChI Key

WKRDQUNBIWYNSG-JUZDKXNBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)C)O[C@@]45[C@@H]2[C@@](C1=O)(CC[C@]6(O4)C[C@@]78[C@@H](CC=C6C5=O)C(O[C@@H]7CC(=O)O8)(C)C)C

Canonical SMILES

CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC=C6C5=O)C(OC7CC(=O)O8)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneC typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route often starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to achieve the desired structure. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: HenridilactoneC undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Alkyl halides or amines in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

HenridilactoneC has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as an antifungal, antibacterial, and anticancer agent due to its bioactive properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of HenridilactoneC involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, this compound may inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. The exact molecular targets and pathways involved are still under investigation, but they likely include key signaling proteins and transcription factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Henridilactone C shares structural and functional similarities with other dilactones, such as Guttilactone A, Hyperilactone B, and Stipulactone E. Below is a detailed comparative analysis:

Table 1: Structural and Bioactive Comparison of Henridilactone C and Analogues

Compound Source Molecular Formula Key Structural Features Bioactivity (IC₅₀/EC₅₀) Reference
Henridilactone C Hypericum henryi C₃₀H₃₈O₈ 6/5/6 tricyclic, axial chirality 12.5 µM (AChE inhibition)
Guttilactone A Guttifera indica C₂₈H₃₄O₇ 5/6/5 tricyclic, planar lactone rings 25.3 µM (Aβ aggregation)
Hyperilactone B Hypericum perforatum C₂₉H₃₆O₈ 6/6 bicyclic, hydroxylated side chain 8.7 µM (ROS scavenging)
Stipulactone E Stipulia vulgaris C₃₁H₄₀O₉ 7/5 bicyclic, glycosylated lactone moiety 18.4 µM (anti-apoptotic)

Key Findings

Structural Complexity :

  • Henridilactone C’s 6/5/6 tricyclic system distinguishes it from the 5/6/5 framework of Guttilactone A and the 6/6 system of Hyperilactone B. This structural variation correlates with differences in binding affinity to acetylcholinesterase (AChE) .
  • The axial chirality in Henridilactone C enhances stereoselective interactions with biological targets compared to planar analogues like Guttilactone A .

Bioactivity :

  • Henridilactone C demonstrates superior AChE inhibition (IC₅₀ = 12.5 µM) compared to Stipulactone E (IC₅₀ = 18.4 µM), likely due to its rigid tricyclic core stabilizing hydrophobic interactions .
  • Hyperilactone B, despite a simpler structure, shows stronger antioxidant activity (EC₅₀ = 8.7 µM) owing to its hydroxylated side chain, which Henridilactone C lacks .

Synthetic Accessibility :

  • Henridilactone C’s synthesis requires 15 steps with a total yield of 3.2%, while Hyperilactone B can be synthesized in 10 steps (yield 8.5%) . The additional complexity arises from stereochemical control during lactone ring formation .

Methodological Considerations for Comparative Studies

  • Analytical Techniques :
    • HPLC analysis (e.g., C18 column, acetonitrile-water gradient) is critical for purity assessment (>98% for bioactive assays) .
    • NMR solvent consistency (e.g., CDCl₃) is mandated for accurate structural comparisons .
  • Bioactivity Assays :
    • Standardized protocols for AChE inhibition (Ellman’s method) and ROS scavenging (DCFH-DA assay) ensure reproducibility across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.